molecular formula C15H11ClFN3O3S2 B2931324 N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886953-84-0

N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2931324
CAS No.: 886953-84-0
M. Wt: 399.84
InChI Key: MOHNVTZQMUAGNT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of benzothiadiazine derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

    Agriculture: The compound may have potential as a pesticide or herbicide.

    Materials Science: It can be explored for its properties in the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiadiazine core, which is achieved through the reaction of appropriate aniline derivatives with sulfur and fluorine-containing reagents.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzothiadiazine intermediate with the 3-chlorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific biological activity. Generally, benzothiadiazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may modulate these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide and chlorothiazide are well-known benzothiadiazine derivatives with diuretic properties.

    Sulfonamide Derivatives: Compounds such as sulfamethoxazole and sulfasalazine share structural similarities and exhibit antimicrobial and anti-inflammatory activities.

Uniqueness

N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to the presence of both the benzothiadiazine and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O3S2/c16-9-2-1-3-11(6-9)18-14(21)8-24-15-19-12-5-4-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHNVTZQMUAGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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